molecular formula C19H17ClN2O2S B4719632 5-{2-[(4-chlorobenzyl)oxy]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone

5-{2-[(4-chlorobenzyl)oxy]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone

Cat. No. B4719632
M. Wt: 372.9 g/mol
InChI Key: CABGFQMTVAOTRM-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{2-[(4-chlorobenzyl)oxy]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone, also known as CBX, is a chemical compound that has been studied extensively for its potential applications in scientific research. CBX is a member of the imidazolidinone family of compounds, which are known for their diverse biological activities. In

Scientific Research Applications

5-{2-[(4-chlorobenzyl)oxy]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone has been studied for its potential applications in a variety of scientific research areas, including cancer research, neurology, and immunology. In cancer research, 5-{2-[(4-chlorobenzyl)oxy]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and colon cancer. 5-{2-[(4-chlorobenzyl)oxy]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone has also been studied for its potential neuroprotective effects, as it has been shown to protect against neuronal damage caused by oxidative stress and inflammation. In immunology, 5-{2-[(4-chlorobenzyl)oxy]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone has been shown to modulate the immune response, potentially making it useful in the treatment of autoimmune diseases.

Mechanism of Action

The mechanism of action of 5-{2-[(4-chlorobenzyl)oxy]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 5-{2-[(4-chlorobenzyl)oxy]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone has been shown to inhibit the activity of several enzymes, including topoisomerase II and protein kinase C. 5-{2-[(4-chlorobenzyl)oxy]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone has also been shown to inhibit the activation of several signaling pathways, including the MAPK and NF-κB pathways.
Biochemical and Physiological Effects:
5-{2-[(4-chlorobenzyl)oxy]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. 5-{2-[(4-chlorobenzyl)oxy]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone has also been shown to have antioxidant and anti-inflammatory effects, potentially making it useful in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of 5-{2-[(4-chlorobenzyl)oxy]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone is its broad range of biological activities, making it useful in a variety of scientific research areas. 5-{2-[(4-chlorobenzyl)oxy]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone is also relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, one limitation of 5-{2-[(4-chlorobenzyl)oxy]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 5-{2-[(4-chlorobenzyl)oxy]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone, including further studies on its mechanism of action and potential applications in the treatment of various diseases. Additionally, the development of more potent and selective 5-{2-[(4-chlorobenzyl)oxy]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone analogs may lead to the discovery of new therapeutic agents. Finally, the use of 5-{2-[(4-chlorobenzyl)oxy]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone in combination with other drugs or therapies may enhance its efficacy and broaden its potential applications.

properties

IUPAC Name

(5Z)-5-[[2-[(4-chlorophenyl)methoxy]phenyl]methylidene]-1,3-dimethyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2S/c1-21-16(18(23)22(2)19(21)25)11-14-5-3-4-6-17(14)24-12-13-7-9-15(20)10-8-13/h3-11H,12H2,1-2H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABGFQMTVAOTRM-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=CC=CC=C2OCC3=CC=C(C=C3)Cl)C(=O)N(C1=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1/C(=C\C2=CC=CC=C2OCC3=CC=C(C=C3)Cl)/C(=O)N(C1=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-{2-[(4-chlorobenzyl)oxy]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone

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